5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine
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Overview
Description
5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxolanyl ketone with thioamide in the presence of a base to form the thiazole ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are typically used.
Solvent: Polar solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly employed.
Catalyst: Bases like sodium hydroxide or potassium carbonate are used to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Halogenated thiazole compounds.
Scientific Research Applications
5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine: can be compared with other thiazole derivatives:
2-Bromo-5-methyl-4-(oxolan-3-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
3-[5-Methyl-4-(oxolan-3-yl)-1,2,4-triazol-3-yl]benzonitrile: Contains a triazole ring and a benzonitrile group.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both a thiazole and an oxolane ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPVWBVAIIXHBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2CCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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